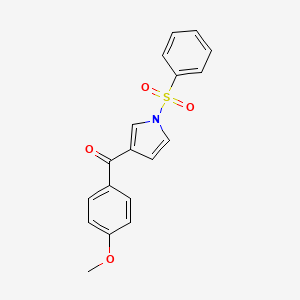
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is distinguished by the presence of a 4-methoxybenzoyl group and a phenylsulfonyl group attached to the pyrrole ring
準備方法
The synthesis of 1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through sulfonylation, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or sulfonyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrrole ring.
科学的研究の応用
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Interaction with Receptors: The compound can interact with cell surface or intracellular receptors, leading to the activation or inhibition of signaling pathways.
Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting cellular processes.
類似化合物との比較
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenyl)-: This compound lacks the sulfonyl group, which may result in different chemical properties and biological activities.
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(methylsulfonyl)-:
1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfinyl)-: The sulfinyl group may confer different oxidation states and reactivity compared to the sulfonyl group.
特性
CAS番号 |
91917-45-2 |
|---|---|
分子式 |
C18H15NO4S |
分子量 |
341.4 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)pyrrol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H15NO4S/c1-23-16-9-7-14(8-10-16)18(20)15-11-12-19(13-15)24(21,22)17-5-3-2-4-6-17/h2-13H,1H3 |
InChIキー |
BMWYLRBRRIGKRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


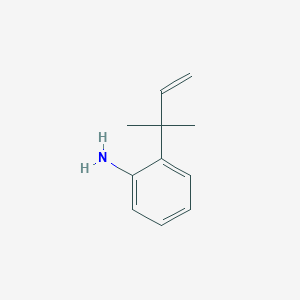
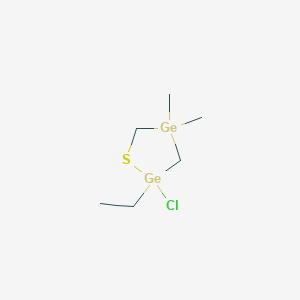
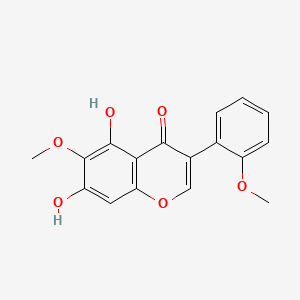

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
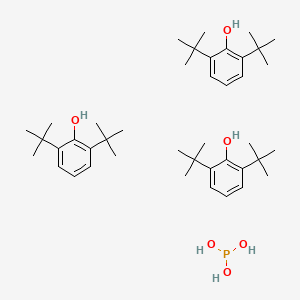
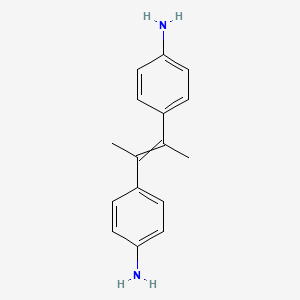
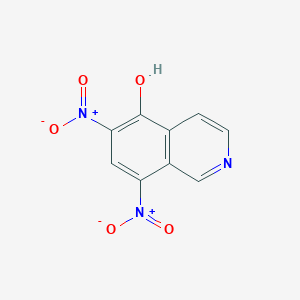
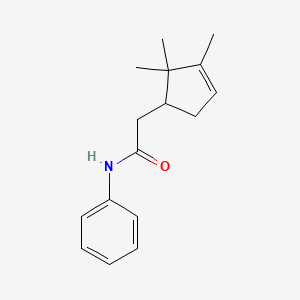
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
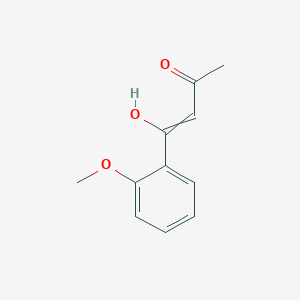

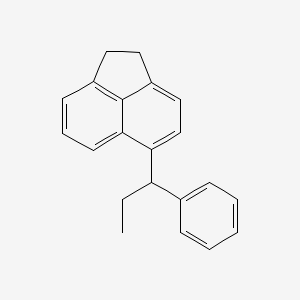
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
